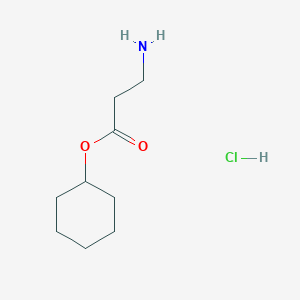

Cyclohexyl 3-aminopropanoate hydrochloride

Overview

Description

Molecular Structure Analysis

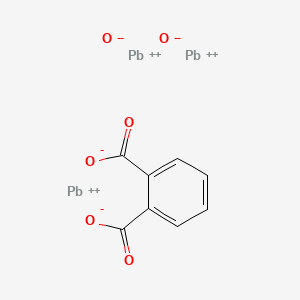

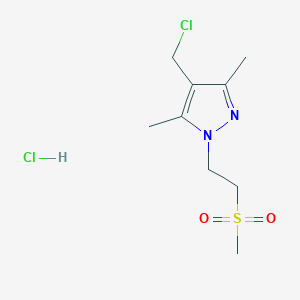

The InChI code for Cyclohexyl 3-aminopropanoate hydrochloride is1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a white crystalline powder. It has a molecular weight of 207.7 g/mol. The compound is stored at room temperature .Scientific Research Applications

Synthesis of N-Substituted Cyclohex-3-enamines

A straightforward method for preparing N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride has been described. These compounds serve as valuable intermediates in medicinal chemistry due to their functionality and broad tolerance of various functional groups. This method offers a cheaper and more scalable alternative to existing synthetic routes, highlighting the significance of cyclohexyl derivatives in drug development and chemical synthesis Álvarez-Pérez & Marco-Contelles, 2009.

Enantioselective Synthesis of Amino Acids

The enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid showcases the application of cyclohexyl derivatives in producing chiral amino acids. Starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate via Sharpless asymmetric dihydroxylation, this synthesis underscores the role of cyclohexyl compounds in creating building blocks for biologically active molecules and pharmaceuticals Alonso et al., 2005.

Catalysts and Polymerization

Iron(III) amino triphenolate complexes have been explored as catalysts for CO2 and cyclohexene oxide reactions, leading to cyclic carbonate and/or polycarbonate products. This research illustrates the environmental and green chemistry applications of cyclohexyl derivatives in catalyzing reactions to convert CO2 into valuable compounds, thus contributing to sustainable chemical practices Taherimehr et al., 2013.

Development of Corrosion Inhibitors

Investigation into 2-cyclohexenylcyclohexanone as a steel corrosion inhibitor highlights the utility of cyclohexyl derivatives in industrial applications. This compound's ability to inhibit corrosion in hydrochloric acid solutions points towards its potential in protecting materials and infrastructure, demonstrating the versatility of cyclohexyl compounds beyond pharmaceuticals Ostapenko et al., 2014.

Novel Syntheses of Functionalized Compounds

The synthesis of 5,6-O-Cyclohexylidene-1-amino-3-azahexane and its transition metal complexes showcases the innovative use of cyclohexyl derivatives in creating new molecules with potential applications in coordination chemistry and materials science. This area of research opens up new avenues for the development of functional materials and catalysts Ozturk et al., 2005.

Safety and Hazards

Cyclohexyl 3-aminopropanoate hydrochloride is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of Cyclohexyl 3-aminopropanoate hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that amines can react with strong acids such as hydrochloric acid to form ammonium salts . This suggests that this compound may interact with its targets through similar mechanisms.

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells and tissues at the molecular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and physical conditions such as temperature and pressure .

Biochemical Analysis

Biochemical Properties

Cyclohexyl 3-aminopropanoate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, affecting gene expression. These interactions can result in changes in cellular function and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other compounds that have different biological activities. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its sustained effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects can be observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that have distinct biological activities. Understanding these pathways can provide insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects on cellular function .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects .

properties

IUPAC Name |

cyclohexyl 3-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWBJOOSUVBSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)

![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)

![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)

![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)